6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one core.
Introduction of the piperazine moiety: The chromen-2-one intermediate is then reacted with 1-methylpiperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to introduce the piperazine moiety.
Methylation: The final step involves the methylation of the chromen-2-one core at the 6 and 7 positions using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine moiety.
Scientific Research Applications
6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate signaling pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.
Induce apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core structure.
4-Methylumbelliferone: A synthetic derivative of coumarin with a methyl group at the 4 position.
7-Hydroxy-4-methylcoumarin: Another synthetic derivative with a hydroxyl group at the 7 position.
Uniqueness
6,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is unique due to the presence of both the piperazine moiety and the methyl groups at the 6 and 7 positions. This combination of structural features enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-15-14(11-19-6-4-18(3)5-7-19)10-17(20)21-16(15)9-13(12)2/h8-10H,4-7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKCWUVVDXSRRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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